Podocarpusflavone A is a natural product found in Garcinia intermedia, Garcinia subelliptica, and other organisms with data available.
Podocarpusflavone A
CAS No.: 41583-83-9
Cat. No.: VC13331833
Molecular Formula: C31H20O10
Molecular Weight: 552.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41583-83-9 |
|---|---|
| Molecular Formula | C31H20O10 |
| Molecular Weight | 552.5 g/mol |
| IUPAC Name | 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3 |
| Standard InChI Key | RBTRUVNXLDXHBJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
Podocarpusflavone A is a biflavonoid consisting of two flavone units linked via a carbon–carbon bond between the 8-position of one flavone and the 3′-position of another . Its molecular structure (Figure 1) includes a 4-methoxyphenyl group at the 2-position and hydroxyl groups at the 5, 7, and 4′-positions, which are critical for its solubility and interaction with biological targets . The compound’s IUPAC name, 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one, reflects this complex arrangement .
Key Structural Features:
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SMILES Notation:
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O.
Spectroscopic Profiling
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm PCFA’s structure. The -NMR spectrum reveals signals for aromatic protons (δ 6.10–7.80 ppm), hydroxyl groups (δ 9.20–12.50 ppm), and a methoxy group (δ 3.59 ppm) . High-resolution MS shows a protonated molecule at m/z 553.11293 ([M+H]) .
Natural Occurrence and Extraction
Plant Sources
PCFA is predominantly isolated from:
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Podocarpaceae Family:
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Clusiaceae Family:
Extraction and Isolation Methods
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Solvent Extraction: Ethanol or dichloromethane extracts are fractionated using column chromatography .
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Chromatographic Techniques: Silica gel and Sephadex LH-20 columns yield PCFA-enriched fractions, with final purification via preparative HPLC .
Pharmacological Activities
Antimycobacterial Activity
PCFA demonstrates potent activity against Mycobacterium tuberculosis:
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Intracellular Action: Reduces bacterial load in infected macrophages by 60% at 32 µM, synergizing with isoniazid .
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In Vivo Efficacy: In zebrafish models, PCFA (32 µM) decreases M. marinum burden comparably to rifampicin .
Mechanism: PCFA likely inhibits M. tuberculosis protein tyrosine phosphatase B (PtpB), a virulence factor that suppresses host immune responses .
Antiviral Activity
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Dengue Virus: Inhibits NS5 RNA-dependent RNA polymerase (RdRp) with an IC of 0.75 µM .
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SARS-CoV-2: Preliminary studies suggest inhibition of viral proteases, though data remain unpublished .
Antioxidant and Cardioprotective Effects
PCFA scavenges reactive oxygen species (ROS) and protects cardiomyocytes:
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H9c2 Cardiomyocytes: Reduces HO-induced apoptosis by 40% and lowers lactate dehydrogenase (LDH) release .
Melanoma
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In Vitro: Inhibits A375, SK-MEL-1, and SK-MEL-5 cell viability (IC = 20 µM) .
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In Vivo: Reduces tumor volume by 55% in A375 xenograft mice at 40 mg/kg .
STAT3 Inhibition
PCFA suppresses STAT3 phosphorylation (IC = 1.68 µM), disrupting oncogenic signaling in breast and lung cancer cells .
Synthesis and Structural Modification
Modular Synthesis (ACS Omega, 2023)
A scalable route for PCFA analogs involves:
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Claisen–Schmidt Condensation: Chalcone intermediates synthesized from acetophenones and benzaldehydes .
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Oxidative Coupling: FeCl-mediated dimerization yields biflavones (58% yield) .
Optimization Challenges:
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Side Reactions: Polymerization and over-oxidation require stringent anhydrous conditions .
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Purification: Silica gel chromatography avoids costly HPLC steps .
Therapeutic Applications and Future Directions
Research Gaps
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Pharmacokinetics: Oral bioavailability and metabolism data are lacking.
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Clinical Trials: No human studies to date.
| Activity | Target/Model | IC/MIC | Reference |
|---|---|---|---|
| Antimycobacterial | M. tuberculosis | 34.38 µM | |
| Antiviral (Dengue) | NS5 RdRp | 0.75 µM | |
| STAT3 Inhibition | Breast cancer cells | 1.68 µM | |
| Antioxidant | DPPH radical | 12.5 µM |
Table 2: Natural Sources of Podocarpusflavone A
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